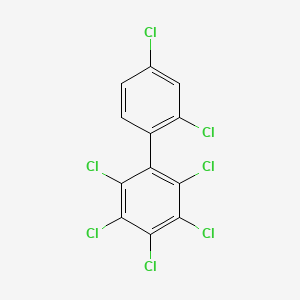

2,2',3,4,4',5,6-Heptachlorobiphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-2-5(6(14)3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEUXBQAKBLKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074235 | |

| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-47-2 | |

| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5,6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1XED1DKLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of 2,2 ,3,4,4 ,5,6 Heptachlorobiphenyl

Global Environmental Presence Across Media (Atmosphere, Water, Soil, Sediment)

PCBs are found globally in the atmosphere, water, soil, and sediments. panda.org They can evaporate from soil and water surfaces into the air, allowing for long-distance atmospheric transport. panda.org Subsequently, they can be redeposited onto land and into water bodies through rainfall and snow, leading to their detection in remote areas like the Arctic, far from their original sources. panda.org

Due to their lipophilic (fat-loving) nature, PCBs tend to adsorb strongly to sediment and soil particles. nih.gov As a result, these environmental compartments often act as long-term reservoirs for these compounds. europa.eu While specific global concentration data for 2,2',3,4,4',5,6-Heptachlorobiphenyl in all environmental media is not extensively detailed in singular reports, its presence is confirmed through various monitoring studies. For instance, it has been detected in human blood serum and breast milk, which indicates its pathway through the environmental media and into the food chain. nih.gov The processes of volatilization from water and soil, followed by atmospheric deposition, contribute to its widespread distribution. oregon.gov

Spatial Variability of this compound Concentrations in Aquatic and Terrestrial Ecosystems

The concentration of PCBs, including this compound, exhibits significant spatial variability, with higher levels typically found in industrialized regions. nih.gov The distribution in aquatic and terrestrial ecosystems is influenced by proximity to historical and ongoing sources, as well as environmental factors that affect transport and deposition.

In aquatic environments, PCB concentrations can differ between the dissolved and suspended phases of the water column and the underlying sediments. nih.gov For example, a study in the Houston Ship Channel found that concentrations in the dissolved phase were greater than in the suspended phase. nih.gov In Arctic fjords, a strong spatial gradient has been observed, with the lowest PCB concentrations in river estuaries and in front of glaciers, increasing towards the outer fjord. nih.gov This suggests that terrestrial runoff can lead to a dilution of contaminant concentrations in nearshore sediments. nih.gov

In terrestrial ecosystems, factors such as land use and soil properties influence PCB concentrations. A geostatistical analysis in France identified population density and soil organic carbon (SOC) as significant predictors for the variability of PCB 187 concentrations in soil. researchgate.net

Table 1: Factors Influencing PCB 187 Variability in French Topsoils

This table is based on a geostatistical model identifying key covariates for explaining the spatial distribution of this compound (PCB 187). researchgate.net

| Covariate | Fitted Regression Parameter | Significance |

|---|---|---|

| Population Density | 0.0018 | Positive correlation; higher PCB 187 levels associated with higher population density. |

| Soil Organic Carbon (SOC) | 0.046 | Positive correlation; higher PCB 187 levels associated with higher soil organic carbon content. |

Temporal Trends in Environmental Levels of this compound

Since the implementation of regulations and bans on PCB production and use in the 1970s, environmental levels have generally shown a decreasing trend. oregon.govnih.gov The most significant declines occurred from the late 1970s to the mid-1980s. nih.gov However, these declines are expected to continue at a slower rate due to the persistence of these compounds and their release from existing reservoirs. nih.gov

Studies have documented these trends across various environmental compartments:

Soil: A study of archived Swiss soil samples (1989-2014) found that PCB concentrations peaked in 1999 and subsequently declined with a halving time of approximately 8 years. nih.gov

Sediment and Biota: In the Houston Ship Channel, PCB concentrations in suspended water, sediment, and fish tissue showed a significant decrease between sampling periods in 2002-2003 and 2008. nih.gov Similarly, studies in the Yellow and Bohai Seas showed that PCB concentrations in sediment cores from South Korea increased until the 1980s and began to decline after 1990, about a decade after regulations were implemented. bver.co.kr

Biota: In the Canadian Arctic, a decrease in PCB levels was observed in seabird eggs over four decades (1975–2015). unimi.it

Table 2: General Temporal Trends of PCBs in Environmental Media

This table summarizes the general decline in PCB concentrations over time as reported in various studies.

| Environmental Compartment | Location | Observed Trend | Time Period | Source |

|---|---|---|---|---|

| Human Diet | United States | Levels are less than 1% of those in the early 1970s. | Early 1970s - mid 1990s | nih.gov |

| Fish and Shellfish | United States | 2- to 10-fold decline in contamination. | Early 1970s - late 1980s | nih.gov |

| Soil | Switzerland | Peak in 1999, followed by a decline with a halving time of ~8 years. | 1989 - 2014 | nih.gov |

| Sediment | South Korea (Yellow Sea) | Increased until the 1980s, then declined after 1990. | ~1960s - 2000s | bver.co.kr |

Anthropogenic Sources and Release Pathways into the Environment

There are no known natural sources of PCBs; their presence in the environment is entirely due to human activity. oregon.gov Widespread production and use occurred from approximately 1929 until manufacturing was banned in the United States in 1979. oregon.gov Historically, PCBs were valued for their high heat capacity and electrical insulating properties and were used extensively in: oregon.govpanda.org

Electrical transformers and capacitors

Coolants and lubricants

Heat exchange fluids

Flame retardants

PCBs, including this compound, entered the environment through several pathways. panda.org Initial releases occurred during their manufacture and use. europa.eu Significant environmental contamination also resulted from accidental spills and leaks during the transport and handling of these chemicals. panda.org

Today, PCBs continue to be released into the environment from several sources: oregon.govpanda.orgnih.gov

Legacy Equipment: Leaks or fires in older electrical equipment, such as transformers and capacitors that are still in use and contain PCBs.

Waste Sites: Poorly maintained hazardous waste sites and landfills containing PCB wastes or products.

Improper Disposal: Illegal or improper dumping of PCB-containing materials, such as waste transformer fluid.

Incineration: The burning of some waste in municipal and industrial incinerators can release PCBs.

Environmental Reservoirs: Contaminated sediments and soils can act as secondary sources, releasing PCBs back into the environment through volatilization. oregon.goveuropa.eu

Environmental Fate and Transport of 2,2 ,3,4,4 ,5,6 Heptachlorobiphenyl

Atmospheric Transport and Deposition Mechanisms

The global circulation of PCBs, including 2,2',3,4,4',5,6-heptachlorobiphenyl, is largely driven by atmospheric transport. nih.gov Due to their semi-volatile nature, these compounds can volatilize from contaminated surfaces, such as soil and water, and enter the atmosphere. nih.govnih.gov Once in the atmosphere, they can be transported over long distances.

The extent of transport is influenced by the degree of chlorination. Heptachlorobiphenyls, with seven chlorine atoms, are among the higher chlorinated congeners. nih.gov While lighter PCBs with fewer chlorine atoms tend to remain in the atmosphere and undergo more extensive long-range transport, heavier congeners like heptachlorobiphenyls are more prone to deposition. nih.gov This deposition occurs through both wet and dry processes. Wet deposition involves the removal of these compounds from the atmosphere by precipitation, such as rain and snow. Dry deposition involves the settling of particle-bound PCBs onto surfaces. For instance, various PCB congeners, including heptachlorobiphenyls, have been detected in snow samples from different elevations, indicating their atmospheric transport and subsequent deposition in remote areas. nih.gov

Inter-Compartmental Exchange Dynamics (Air-Water, Water-Sediment, Soil-Atmosphere)

The movement of this compound between different environmental compartments is a continuous process. nih.gov

Air-Water Exchange: PCBs in the atmosphere can be deposited into water bodies. Conversely, they can volatilize from water surfaces back into the atmosphere. This cycling is a significant factor in their environmental distribution. nih.gov

Water-Sediment Exchange: Due to their hydrophobic nature, PCBs have a strong tendency to adsorb to organic matter and particulate matter in the water column. wikipedia.orgresearchgate.net This leads to their accumulation in sediments, which act as a major reservoir for these compounds. wikipedia.org However, processes such as resuspension of sediments can re-introduce PCBs into the water column.

Soil-Atmosphere Exchange: Similar to water bodies, PCBs can volatilize from contaminated soil into the atmosphere, a process that contributes to their atmospheric burden. nih.gov The rate of volatilization is generally higher for less chlorinated PCBs. nih.gov Conversely, atmospheric deposition is a primary source of PCB contamination in soil. nih.gov

Sorption and Desorption Processes in Environmental Matrices

The strong binding of this compound to soil and sediment particles is a key aspect of its environmental fate. nih.gov This process, known as sorption, is primarily driven by the compound's high hydrophobicity and its affinity for organic carbon in these matrices. wikipedia.org

The strength of this binding makes it less likely for heptachlorobiphenyls to leach from soil into groundwater. nih.gov Desorption, the release of the compound from these particles, is generally a slow process, contributing to its long-term persistence in soil and sediments. The specific characteristics of the soil or sediment, such as organic carbon content and particle size distribution, influence the extent of sorption and desorption.

Volatilization and Re-volatilization from Environmental Surfaces

Volatilization is a crucial mechanism for the redistribution of PCBs from contaminated surfaces back into the atmosphere. nih.gov For this compound, this process occurs from both soil and water surfaces. Although higher chlorinated congeners like heptachlorobiphenyls are generally less volatile than their lower chlorinated counterparts, volatilization still represents a significant pathway for their entry into the atmosphere. nih.gov

Re-volatilization, the subsequent volatilization of previously deposited PCBs, contributes to their environmental cycling. nih.gov This process allows the compound to undergo multiple cycles of deposition and volatilization, facilitating its transport to regions far from the original source of contamination. nih.gov

Persistence and Recalcitrance of this compound in Varied Environmental Conditions

This compound is highly persistent in the environment due to its chemical stability and resistance to degradation. nih.govresearchgate.net The high degree of chlorination in its structure makes it particularly recalcitrant to breakdown by biological and chemical processes. nih.gov

PCBs, in general, are known for their slow degradation rates. epa.gov While some microbial degradation can occur, the process is often slow, especially for highly chlorinated congeners. wikipedia.org The persistence of these compounds allows them to remain in the environment for long periods, leading to their accumulation in various environmental compartments and biota. researchgate.netepa.gov

Table of Physicochemical Properties for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 52663-78-2 | C12H3Cl7 | 395.32 |

| 2,2',3,3',4,4',6-Heptachlorobiphenyl | 52663-71-5 | C12H3Cl7 | 395.3 |

| 2,2',3,3',4,5',6-Heptachlorobiphenyl | 40186-70-7 | C12H3Cl7 | 395.323 |

| 2,2',3,4,4',6,6'-Heptachlorobiphenyl | 74472-48-3 | C12H3Cl7 | 395.3 |

| 2,2',3,4,4',5',6-Heptachlorobiphenyl | 68194-15-0 | C12H3Cl7 | 395.32 |

Bioaccumulation and Trophic Transfer of 2,2 ,3,4,4 ,5,6 Heptachlorobiphenyl

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

2,2',3,4,4',5,6-Heptachlorobiphenyl, also known as PCB 187, exhibits a high potential for bioaccumulation in living organisms. nih.gov This is largely due to its lipophilic (fat-loving) nature, which causes it to be stored in the fatty tissues of organisms. greenfacts.org The process of bioaccumulation occurs when an organism absorbs the chemical at a rate faster than it can eliminate it. greenfacts.org

In aquatic environments, PCBs like heptachlorobiphenyl adsorb to sediment particles. greenfacts.org Bottom-feeding organisms can ingest these contaminated sediments, initiating the transfer of the compound into the food web. cdc.gov Studies have shown that PCB concentrations in aquatic biota can be significantly higher than in the surrounding water or sediment. nih.govjst.go.jp For instance, in a tidal freshwater marsh, mean total PCB concentrations in biota ranged from 150 to 450 ng/g wet weight, while the mean sediment concentration was 50 ng/g dry weight. nih.gov The biota-sediment accumulation factor (BSAF), a measure of the bioaccumulation potential from sediment, can be substantial for certain PCB congeners, including those in the same group as PCB 187. nih.gov

Terrestrial organisms are also susceptible to the bioaccumulation of this compound. greenfacts.org This can happen through various pathways, including the consumption of contaminated soil or plants, which then transfers up the food chain to insects, birds, and mammals. greenfacts.org

The following table provides a snapshot of PCB concentrations found in various organisms, illustrating the extent of bioaccumulation.

Table 1: Examples of PCB Concentrations in Biota

| Organism | Matrix | Concentration (ng/g) | Location |

|---|---|---|---|

| Finfish (various species) | Tissue (wet weight) | 150 - 450 | Tidal River-Marsh, Potomac River, USA |

| Channel Catfish | Tissue (wet weight) | Highest among finfish species tested | Tidal River-Marsh, Potomac River, USA |

| Chirostoma spp. | Tissue (dry weight) | 0.30 - 5.31 | Lake Chapala, Mexico |

| Cyprinus carpio | Tissue (dry weight) | 1.06 - 6.07 | Lake Chapala, Mexico |

| Oreochromis aureus | Tissue (dry weight) | 0.55 - 7.20 | Lake Chapala, Mexico |

Biomagnification Across Trophic Levels in Environmental Food Webs

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. researchgate.net this compound, like other persistent PCBs, is known to biomagnify in both aquatic and terrestrial food webs. greenfacts.orgepa.gov This means that top predators will generally have higher concentrations of this compound than organisms at lower trophic levels. greenfacts.org

In aquatic ecosystems, the transfer begins with uptake by organisms at the base of the food web, such as plankton and invertebrates. nih.govcdc.gov These are then consumed by small fish, which are in turn eaten by larger predatory fish, birds, and marine mammals. greenfacts.orgcdc.gov Each step up the food chain leads to a higher concentration of the chemical. cdc.gov Similarly, on land, the compound can move from soil and plants to herbivores and then to carnivores. greenfacts.org

Trophic Magnification Factors and Their Determinants

The degree of biomagnification is quantified by the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the chemical is biomagnifying. mdpi.com The TMF is determined by calculating the slope of the linear regression between the log-transformed concentration of the chemical and the trophic level of the organisms in a food web. mdpi.com

Several factors determine the TMF of this compound and other PCBs. One of the most significant is the compound's hydrophobicity, often expressed as the octanol-water partition coefficient (Kow). usgs.govnih.gov Generally, TMFs of individual PCB congeners increase with increasing log Kow. usgs.govnih.gov However, the relationship can be complex and may vary across different food webs and environments. usgs.govnih.gov

The structure of the food web itself, including the number of trophic levels and the specific species involved, also plays a crucial role. usgs.govnih.gov Furthermore, the ability of an organism to metabolize the compound can influence its TMF. nih.gov Congeners that are more resistant to metabolic breakdown tend to have higher TMFs. nih.gov

Table 2: Trophic Magnification Factors (TMFs) for PCBs in Various Food Webs

| Food Web Location | Organism Type | Average TMF for PCBs | TMF Range for Individual Congeners |

|---|---|---|---|

| Lake Hartwell, South Carolina, USA | Freshwater | - | 1.5 - 6.6 |

| Strait of Georgia, British Columbia, Canada | Marine | 3.6 | 0.7 - 9.4 |

| Lake Mergozzo, Italy | Freshwater | Significant for PCBs | - |

| Qilianyu Island, South China Sea | Marine | Significant for ΣPCBs | - |

Influence of Lipid Content and Exposure Pathways on Bioaccumulation Dynamics

The lipid content of an organism is a primary factor influencing the bioaccumulation of lipophilic compounds like this compound. nih.govresearchgate.net Since these chemicals are stored in fatty tissues, organisms with higher lipid content tend to accumulate higher concentrations. greenfacts.orgresearchgate.net This is why fatty fish species often exhibit higher PCB levels. nih.gov The relationship between POP concentrations and fat content can be non-linear, with concentrations sometimes reaching a plateau at very high fat levels. nih.gov

Congener-Specific Accumulation Patterns in Environmental Biota

The accumulation of PCBs in organisms is not uniform across all 209 congeners. Different congeners exhibit distinct accumulation patterns based on their physical and chemical properties, as well as the metabolic capabilities of the organisms. epa.govepa.gov

This compound (PCB 187) is a persistent congener that is frequently detected in environmental and biological samples. nih.govewg.org Its high degree of chlorination makes it resistant to metabolic breakdown, leading to its bioaccumulation. greenfacts.org Studies have shown that highly chlorinated PCBs, including heptachlorobiphenyls, are major components found in human tissues and milk. epa.gov

The specific congener profile in an organism is influenced by the composition of the PCB mixture in the environment and the organism's ability to metabolize and eliminate specific congeners. epa.gov For example, some organisms may be more efficient at metabolizing certain congeners with adjacent non-chlorinated carbon atoms (meta-para unsubstituted positions), leading to their lower relative abundance in tissues compared to more resistant congeners. nih.gov Therefore, the congener-specific patterns observed in biota provide valuable insights into the fate and transport of these compounds in the environment. epa.gov

Environmental Biotransformation and Degradation of 2,2 ,3,4,4 ,5,6 Heptachlorobiphenyl

Microbial Degradation Pathways and Mechanisms

Microbial degradation is a key process in the ultimate breakdown of polychlorinated biphenyls (PCBs) in the environment. For a highly chlorinated congener like 2,2',3,4,4',5,6-Heptachlorobiphenyl, this typically requires a sequential two-stage process involving anaerobic and aerobic microorganisms. wikipedia.org Due to its chemical stability, PCB 180 cannot be readily used as an energy source by microbes but can serve as an electron acceptor in a process called dehalorespiration. wikipedia.orgnih.gov

Under anaerobic (oxygen-deprived) conditions found in sediments, waterlogged soils, and sludge, the primary microbial transformation pathway for highly chlorinated PCBs like this compound is reductive dechlorination. nih.gov In this process, anaerobic bacteria use the PCB congener as a terminal electron acceptor, removing chlorine atoms and replacing them with hydrogen. wikipedia.orgnih.gov

This process preferentially removes chlorine atoms from the meta and para positions of the biphenyl (B1667301) rings. epa.govbattelle.org The removal of these chlorine atoms is critical because it reduces the toxicity of the molecule and, more importantly, makes the resulting less-chlorinated congeners susceptible to subsequent aerobic degradation. nih.govepa.gov For instance, studies on commercial PCB mixtures like Aroclor 1254, which contains heptachlorobiphenyls, have shown significant dechlorination of these congeners (up to 77%) during anaerobic sludge digestion. battelle.org The process transforms the highly chlorinated biphenyls into hexa-, penta-, tetra-, and trichlorobiphenyls, which can then be degraded by other microbial communities. bohrium.com

Once this compound has been partially dechlorinated to congeners with fewer chlorine atoms (typically four or less) and at least one unchlorinated ring with two adjacent unsubstituted carbons, aerobic degradation can occur. wikipedia.orgepa.gov This pathway is mediated by a class of enzymes called biphenyl dioxygenases, encoded by the bph gene cluster. frontiersin.orgresearchgate.net

Biphenyl dioxygenase initiates the aerobic attack by inserting two hydroxyl groups into the biphenyl molecule. researchgate.netnih.gov This destabilizes the aromatic ring, leading to ring cleavage by other enzymes in the pathway and eventual mineralization to carbon dioxide, water, and chloride ions. esf.edu However, the structure of the parent this compound molecule, with its high number of chlorine substituents, makes it highly resistant to this oxidative attack. epa.gov Therefore, aerobic oxidation is not a significant degradation pathway for PCB 180 itself but is crucial for the complete breakdown of its anaerobic dechlorination products. nih.gov

A diverse range of microorganisms has been identified that can participate in the degradation of PCBs. These microbes are generally categorized by their function in either anaerobic or aerobic pathways.

Anaerobic Dechlorinating Bacteria: These organisms are responsible for the initial dehalogenation of highly chlorinated congeners. They are often found in contaminated sediments and include specific members of the Chloroflexi phylum. Aerobic PCB-Degrading Bacteria: These bacteria carry out the oxidative destruction of less-chlorinated PCBs. They are widespread in contaminated soils and often utilize biphenyl as a growth substrate.

The table below lists some of the key microbial genera implicated in the degradation of PCBs, including those potentially involved in the breakdown of this compound and its metabolites.

| Microbial Genus | Degradation Pathway | Role in PCB Degradation | Reference |

|---|---|---|---|

| Dehalococcoides | Anaerobic | Performs reductive dechlorination of highly chlorinated PCBs. | battelle.orgresearchgate.net |

| Dehalobium | Anaerobic | Implicated in reductive dechlorination in marine and estuarine sediments. | nih.govnih.gov |

| Dehalobacter | Anaerobic | Contributes to the reductive dechlorination process. | researchgate.netnih.gov |

| Rhodococcus | Aerobic | Known for broad congener specificity in aerobically degrading less-chlorinated PCBs. | nih.govnih.gov |

| Burkholderia | Aerobic | Contains well-studied strains, like LB400, capable of extensive aerobic PCB degradation. | nih.govmdpi.com |

| Pseudomonas | Aerobic | Frequently isolated from contaminated sites with the ability to degrade biphenyl and some PCBs. | esf.edumdpi.com |

| Comamonas | Aerobic | Isolated from sewage sludge and shown to metabolize biphenyl and chlorinated benzoic acids. | esf.edu |

| Arthrobacter | Aerobic | Identified as a degrader of PCBs in various environments. | mdpi.com |

Phytoremediation Potential for this compound in Contaminated Soils

Phytoremediation, the use of plants to clean up contaminated environments, is a promising strategy for managing PCB-polluted soils. nih.govfrontiersin.org For highly chlorinated and strongly soil-bound congeners like this compound, the primary mechanism is rhizoremediation. nih.gov This process involves the stimulation of microbial activity in the rhizosphere (the soil zone directly influenced by plant roots), which enhances the degradation of pollutants. nih.gov Plants release exudates that can serve as carbon sources for PCB-degrading microbes and may increase the bioavailability of the contaminants. nih.gov

While the direct uptake (phytoextraction) and translocation of highly hydrophobic compounds like PCB 180 into plant tissues is limited, it has been observed. nih.govresearchgate.net Studies have shown that the efficiency of plant uptake of PCBs decreases as the degree of chlorination increases. nih.gov Nevertheless, one study found PCB 180 to be the highest concentrated congener in both root and leaf vegetables grown in contaminated soil. researchgate.net

Several plant species have been investigated for their ability to remediate soils contaminated with PCB 180. Research has demonstrated that the presence of plants can significantly enhance the dissipation of this congener from soil compared to unplanted controls.

The following table summarizes findings from studies on the phytoremediation of soils containing this compound.

| Plant Species | Study Focus | Key Findings | Reference |

|---|---|---|---|

| Avena sativa (Oat), Vicia sativa (Vetch) | Dissipation of PCB 180 from historically contaminated soils. | After 90 days, Vicia sativa achieved an excess dissipation rate of 56.7% compared to the unplanted control in the most polluted soil. | proquest.com |

| Brassica juncea, Avena sativa, Brachiaria decumbens, Medicago sativa | Removal of a PCB mix including PCB 180 from rhizospheric and non-rhizospheric soils. | Removal percentages for all PCB congeners in planted soil were statistically significant, ranging from 45% to 63%. | nih.gov |

| Root and Leaf Vegetables | Partitioning and translocation of PCB 180. | PCB 180 was the highest concentrated PCB congener detected in the vegetables. | researchgate.net |

Abiotic Degradation Processes in the Environment

Abiotic processes, which are non-biological, also contribute to the transformation of this compound, although these processes are generally very slow. The high persistence of this congener is reflected in its long environmental half-life. In Baltic Proper sediments, the environmental half-life of PCB 180 has been estimated to be 38 years. researchgate.net

In the atmosphere, the dominant transformation process for heptachlorobiphenyls is the vapor-phase reaction with photochemically produced hydroxyl radicals. epa.gov The estimated half-life for this reaction is approximately 1.31 years. epa.gov In aquatic environments, processes like hydrolysis and oxidation are not considered significant degradation pathways for PCBs. cdc.gov

Photolysis, or degradation by light, is considered a viable abiotic degradation process for PCBs in the environment, particularly in water and on surfaces. cdc.govresearchgate.net The primary photolytic transformation pathway is reductive dechlorination (hydrodechlorination), where a chlorine atom is replaced by a hydrogen atom. researchgate.net

The rate of photolysis is highly dependent on the degree of chlorination. The half-decay periods of PCBs under UV exposure increase significantly with an increasing number of chlorine atoms. researchgate.net For example, the photolysis half-life of a tetrachlorobiphenyl in an acetonitrile solution was estimated at 180 days, suggesting the half-life for a more heavily chlorinated congener like this compound would be considerably longer under similar conditions. cdc.gov This indicates that while photolysis does contribute to the breakdown of PCB 180, it is a very slow process in the environment.

Chemical Oxidation in Environmental Contexts

The degradation of persistent organic pollutants such as heptachlorobiphenyls in the environment is a slow process, with chemical oxidation being a significant pathway. In the atmosphere, gas-phase reactions with photochemically-produced hydroxyl radicals (•OH) are the primary transformation process for PCBs. epa.gov Hydroxyl radicals are highly reactive and are considered among the strongest known oxidants, capable of reacting with most organic molecules, including PCBs. nih.govmdpi.com

The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. For heptachlorobiphenyls, the half-life due to reaction with hydroxyl radicals is estimated to be several days. For instance, one heptachlorobiphenyl isomer has an estimated atmospheric half-life of 45.6 days based on its reaction rate with hydroxyl radicals. epa.gov However, these compounds can also exist in the particulate phase in the atmosphere, which may lead to longer half-lives as they are less available for gas-phase oxidation. epa.gov

In soil and water, the chemical oxidation of PCBs is more complex. The strong sorption of PCBs to soil organic matter can limit their availability for oxidation. cec.org For effective chemical oxidation in soil, the organic matrix to which the PCBs are bound must first be oxidized to release the compounds. cec.org While various chemical oxidation techniques have been shown to be effective in laboratory settings, their application on a commercial scale for soil remediation remains a challenge. cec.org

Metabolite Formation and Persistence in Environmental Organisms

Once assimilated by organisms, 2,2',3,4,4',5',6-Heptachlorobiphenyl, a chiral compound existing as a racemic mixture of two atropisomers, undergoes metabolic transformation. nih.govresearchgate.net This biotransformation is primarily mediated by the cytochrome P450 (CYP) monooxygenase enzyme system, leading to the formation of various metabolites. nih.govresearchgate.net These metabolites can have different toxicological properties and persistence compared to the parent compound. Some metabolites, like hydroxylated PCBs (OH-PCBs), can be as persistent as the parent congeners and exhibit their own toxic effects. nih.gov

Hydroxylated Metabolites (OH-PCBs) in Wildlife

The primary metabolites of PCBs formed through CYP-mediated oxidation are hydroxylated PCBs (OH-PCBs). researchgate.net For 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183), specific hydroxylated metabolites have been identified. In vitro studies using human CYP enzymes have identified 3'-OH-PCB 183 and 5-OH-PCB 183 as metabolites. nih.govresearchgate.netkobe-u.ac.jp

OH-PCBs are frequently detected in the tissues and blood of various wildlife, including fish, marine mammals, polar bears, and birds, indicating their persistence and bioaccumulation in food webs. nih.gov The accumulation of OH-PCBs in higher trophic level organisms can occur through the hydroxylation of ingested PCBs, as well as the ingestion of OH-PCBs that have been formed by other organisms or microorganisms. nih.gov The ratios of total OH-PCBs to total parent PCBs can vary significantly among species, reflecting differences in metabolic capabilities. nih.gov

Several OH-PCB congeners are commonly found in wildlife tissues. Among the heptachlorobiphenyls, 4-OH-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-PCB 187) is a frequently detected metabolite. nih.gov In fact, it has been identified as the predominant OH-PCB congener in some human populations. nih.gov

Table 1: Identified Hydroxylated Metabolites of Heptachlorobiphenyls in Biota

| Parent Compound | Metabolite | Common Name | Reference |

| 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) | 3'-hydroxy-2,2',3,4,4',5',6-Heptachlorobiphenyl | 3'-OH-PCB 183 | nih.govkobe-u.ac.jp |

| 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) | 5-hydroxy-2,2',3,4,4',5',6-Heptachlorobiphenyl | 5-OH-PCB 183 | nih.govkobe-u.ac.jp |

| 2,2',3,4',5,5',6-Heptachlorobiphenyl (PCB 187) | 4-hydroxy-2,2',3,4',5,5',6-Heptachlorobiphenyl | 4-OH-PCB 187 | nih.govnih.gov |

This table is based on available data and may not be exhaustive.

Enantioselective Metabolism in Environmental Receptors

A key aspect of the biotransformation of chiral PCBs like 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) is that the process is often enantioselective. nih.govresearchgate.net Although chiral PCBs exist as a 1:1 ratio of their two mirror-image atropisomers in commercial mixtures, biased ratios are often observed in environmental biota. kobe-u.ac.jp This unequal accumulation is primarily caused by the enantioselective metabolism by cytochrome P450 enzymes. nih.govresearchgate.netkobe-u.ac.jp

Research has shown that specific CYP enzymes exhibit preferences for metabolizing one atropisomer over the other. For PCB 183, human CYP2B6 metabolizes both the (+) and (-) atropisomers, but shows a preferential metabolism for the (-)-CB183 form. nih.govresearchgate.net This is explained by the stable accommodation of (-)-CB183 in the enzyme's binding cavity without steric hindrance. nih.govkobe-u.ac.jp In contrast, rat CYP2B1 does not metabolize either atropisomer of PCB 183, which may be due to differences in the size of the substrate-binding cavities between the human and rat enzymes. nih.govresearchgate.net

This preferential metabolism leads to an enantiomeric enrichment of the less-metabolized atropisomer in the organism. For humans, the greater metabolism of (-)-PCB 183 suggests that the (+)-PCB 183 atropisomer has a higher potential for bioaccumulation. researchgate.net The presence of nonracemic enantiomeric fractions of various chiral PCBs has been observed in a wide range of wildlife, including seabirds, seals, fish, and bivalves, indicating that stereoselective biotransformation is a widespread phenomenon. nih.govnih.gov This species-dependent enantioselective processing highlights the importance of chiral analysis in understanding the environmental fate and metabolic degradation of these pollutants. nih.gov

Table 2: Summary of Enantioselective Metabolism of 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183)

| Enzyme/Organism | Atropisomer Preference | Outcome | Reference |

| Human CYP2B6 | Preferential metabolism of (-)-CB183 | Enrichment of (+)-CB183 in the body | nih.govresearchgate.net |

| Rat CYP2B1 | No metabolism of either atropisomer | Racemic mixture remains | nih.govresearchgate.net |

| Arctic Seabirds & Ringed Seals | Species-specific biotransformation | Highly nonracemic enantiomeric fractions | nih.gov |

| River Fish & Bivalves | Species-specific biotransformation | Nonracemic enantiomeric fractions for PCB 183 | nih.govresearchgate.net |

This table summarizes key findings on the enantioselective metabolism of PCB 183.

Ecological Toxicological Mechanisms of 2,2 ,3,4,4 ,5,6 Heptachlorobiphenyl and Its Metabolites

Molecular and Cellular Mechanisms of Interaction in Wildlife

The environmental contaminant 2,2',3,4,4',5,6-heptachlorobiphenyl, a specific congener of polychlorinated biphenyls (PCBs), exerts its toxic effects in wildlife through a variety of molecular and cellular pathways. These mechanisms involve intricate interactions with cellular receptors, modulation of endocrine functions, and interference with neurochemical signaling.

Aryl Hydrocarbon Receptor (AhR) Mediated Pathways

A primary mechanism by which this compound and other structurally similar PCBs elicit toxic responses is through the activation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating gene expression, particularly those involved in the metabolism of foreign compounds. nih.govnih.gov

Upon entering a cell, dioxin-like compounds, including certain PCB congeners, bind to the AhR, which is typically located in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (Hsp90) and the AhR-interacting protein (AIP). nih.gov This binding event triggers a conformational change in the receptor complex, leading to its translocation into the nucleus. nih.govyoutube.com

Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) located in the promoter regions of target genes. nih.govcapes.gov.br This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics. capes.gov.brwou.edu

While this metabolic activation is a detoxification pathway, the persistent activation of the AhR by recalcitrant compounds like this compound can lead to a range of toxic effects. These include developmental and reproductive toxicity, immunotoxicity, and carcinogenesis. nih.govwou.edu The "TCDD-like" toxicity of these compounds is directly attributed to their ability to act as potent agonists of the AhR. wou.edu

Endocrine System Modulation by Hydroxylated Metabolites in Wildlife

The parent compound, this compound, can undergo metabolism in organisms, leading to the formation of hydroxylated metabolites (OH-PCBs). These metabolites have been shown to be particularly disruptive to endocrine systems in wildlife. nih.govnih.gov

One of the primary targets of OH-PCBs is the thyroid hormone system. nih.gov Studies have demonstrated that certain OH-PCB congeners can interfere with the synthesis and metabolism of thyroid hormones. For instance, in vitro experiments with chicken thyroid glands have shown that specific PCBs and their hydroxylated metabolites can inhibit the secretion of thyroxine (T4) and alter the secretion of triiodothyronine (T3). nih.gov These effects are often accompanied by changes in the expression of genes involved in thyroid hormone synthesis, metabolism, and transport. nih.gov

The structural similarity of some OH-PCBs to endogenous thyroid hormones allows them to bind to thyroid hormone transport proteins, such as transthyretin (TTR). This binding can displace natural thyroid hormones from TTR, leading to their increased excretion and a subsequent reduction in circulating thyroid hormone levels. This disruption of thyroid hormone homeostasis can have profound impacts on growth, development, and metabolism in wildlife.

Furthermore, OH-PCBs have been implicated in modulating other endocrine pathways, although the mechanisms are still under investigation. Their ability to interfere with hormone signaling highlights a significant ecotoxicological concern beyond the direct toxicity of the parent PCB congeners.

Interaction with Neurochemical Pathways in Experimental Animal Models

The neurotoxic effects of PCBs, including this compound, are a significant area of concern. Research using experimental animal models has begun to elucidate the mechanisms by which these compounds interfere with neurochemical pathways.

PCBs are known to alter the levels and function of several key neurotransmitters, including dopamine, serotonin, and acetylcholine. These alterations can result from interference with neurotransmitter synthesis, release, reuptake, and receptor binding. The lipophilic nature of PCBs allows them to cross the blood-brain barrier and accumulate in brain tissue, where they can exert their neurotoxic effects.

While direct studies on the neurochemical interactions of this compound are limited, the broader class of PCBs has been shown to impact neurodevelopmental processes. Exposure to PCBs during critical periods of brain development can lead to long-lasting deficits in cognitive function, learning, and memory. These effects are thought to be mediated, in part, by the disruption of thyroid hormone signaling, which is essential for normal brain development, as well as by direct interactions with neuronal signaling pathways.

Comparative Ecological Potency of this compound and Related Congeners

The toxic potency of individual PCB congeners varies significantly and is largely dependent on their chemical structure. The concept of Toxic Equivalency Factors (TEFs) has been developed to assess the relative toxicity of different dioxin-like compounds, including certain PCB congeners, in comparison to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov

Coplanar PCBs, which have no chlorine atoms in the ortho positions of the biphenyl (B1667301) rings, can adopt a planar conformation similar to TCDD, allowing them to bind with high affinity to the AhR. wou.edu These congeners are generally considered the most toxic. Mono-ortho substituted PCBs, which have one chlorine atom in an ortho position, are less planar and have a lower binding affinity for the AhR, resulting in lower toxic potency. wou.edu

The specific congener this compound possesses two ortho-chlorines, which sterically hinder the rotation of the phenyl rings and prevent a coplanar configuration. This non-planar structure significantly reduces its ability to bind to the AhR, and therefore it is expected to have a much lower "TCDD-like" toxic potency compared to coplanar or mono-ortho substituted congeners. wou.edu

However, it is important to note that non-dioxin-like PCBs can exert toxicity through mechanisms independent of the AhR. Therefore, while the TEF approach is useful for assessing the risk of dioxin-like effects, it does not capture the full spectrum of potential toxicity for all PCB congeners. The environmental risk posed by PCBs generally increases with the degree of chlorination, which can lead to greater bioaccumulation and persistence. epa.gov

Different species also exhibit varying capacities to metabolize and eliminate different PCB congeners, leading to species-specific patterns of bioaccumulation and potential for toxic effects. epa.gov

Analytical Methodologies for 2,2 ,3,4,4 ,5,6 Heptachlorobiphenyl in Environmental Matrices

Extraction and Clean-up Procedures for Diverse Environmental Samples

The analysis of 2,2',3,4,4',5,6-heptachlorobiphenyl in environmental samples necessitates a meticulous extraction and cleanup process to isolate the analyte from complex matrices and remove interfering compounds. cdc.gov The choice of method depends on the sample type, whether it's water, soil, sediment, or biological tissues.

Commonly employed extraction techniques include:

Soxhlet extraction: Often used for solid samples like soil and sediment, this method involves continuous extraction with an organic solvent or a mixture of solvents such as hexane/acetone. cdc.govnih.gov

Pressurized liquid extraction (PLE): This technique uses elevated temperatures and pressures to achieve rapid and efficient extraction from solid and semi-solid samples. nih.gov

Solid-phase extraction (SPE): For aqueous samples, SPE is a widely used technique where water is passed through a cartridge containing a solid adsorbent that retains the PCBs. cdc.govnews-medical.net The retained compounds are then eluted with a small volume of solvent.

Liquid-liquid extraction (LLE): This classic method is used for water samples, where PCBs are partitioned from the aqueous phase into an immiscible organic solvent like methylene (B1212753) chloride or hexane. cdc.gov

Following extraction, cleanup steps are essential to remove co-extracted substances like lipids, pigments, and other organic compounds that can interfere with the final analysis. cdc.govclu-in.org Common cleanup techniques include:

Gel permeation chromatography (GPC): Effective for removing high-molecular-weight interferences like lipids from biological samples. cdc.govnih.gov

Adsorption chromatography: Columns packed with adsorbents like silica (B1680970) gel, Florisil, or alumina (B75360) are used to separate PCBs from more polar interferences. cdc.govnih.govclu-in.org Different solvents of varying polarities are used to elute the fractions.

Sulfuric acid treatment: This is a common method for removing lipids from extracts of fatty tissues. nih.govoup.com

For instance, a study on the analysis of PCBs in human plasma involved extraction with a mixture of n-hexane and methyl tert-butyl ether, followed by cleanup on a silica gel/sulfuric acid column. oup.com Another method for analyzing PCBs in wastewater involves extraction with methylene chloride, solvent exchange to hexane, and cleanup on a Florisil column. clu-in.org

Gas Chromatography Techniques for Congener-Specific Analysis

Gas chromatography (GC) is the cornerstone for the congener-specific analysis of polychlorinated biphenyls (PCBs), including this compound. clu-in.orgtaylorfrancis.com High-resolution capillary columns are indispensable for separating the numerous PCB congeners that may be present in a sample. clu-in.org

Key factors influencing the GC separation of PCBs include the choice of the stationary phase, column dimensions (length, internal diameter, and film thickness), carrier gas flow rate, and the temperature program of the GC oven. nih.gov

Electron Capture Detection (ECD) Applications

The electron capture detector (ECD) is a highly sensitive and selective detector for halogenated organic compounds like PCBs. taylorfrancis.com It has been widely used for the routine analysis of PCBs in environmental samples due to its robustness and relatively low cost. nih.govresearchgate.net

ECD is particularly well-suited for detecting trace levels of PCBs in samples such as drinking water, wastewater, and rainwater. clu-in.org For example, EPA Method 505 utilizes GC with an electron capture detector for the analysis of organohalide pesticides and PCBs in drinking and raw source water. clu-in.org Similarly, EPA Method 608 for wastewater analysis and EPA Method 8082 for solid waste also employ GC-ECD. cdc.gov

However, a limitation of ECD is that it cannot provide structural information for definitive identification. Therefore, confirmation of results by a more specific detector like a mass spectrometer is often necessary, especially in complex matrices.

Mass Spectrometry (MS/MS, HRMS) for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with high-resolution gas chromatography (HRGC), offers unparalleled specificity and sensitivity for the identification and quantification of this compound.

High-Resolution Mass Spectrometry (HRMS): HRGC/HRMS is considered the gold standard for the analysis of dioxin-like compounds, including certain PCB congeners. clu-in.org This technique provides very low detection limits, often in the picogram per liter (pg/L) range for water samples. clu-in.org EPA Method 1668 is a high-resolution method for the determination of specific PCB congeners in various environmental matrices. cdc.gov

Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, which helps to reduce matrix interference and improve the accuracy of quantification.

The choice between low-resolution MS (LRMS) and HRMS often depends on the required detection limits and the complexity of the sample matrix. While LRMS is suitable for many applications, HRMS is necessary for ultra-trace analysis and for samples with significant background contamination.

High-Performance Liquid Chromatography Coupled with Mass Spectrometry

While gas chromatography is the predominant technique for PCB analysis, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) has also been explored. ed.govscielo.br HPLC can be particularly useful for separating PCBs from other classes of compounds before their introduction into the mass spectrometer.

A study demonstrated the use of reversed-phase HPLC with a diode-array detector (DAD) and MS for the separation and quantification of biphenyl (B1667301) and its metabolites. scielo.br This approach can offer advantages in terms of sample preparation and the ability to analyze less volatile or thermally labile compounds that are not amenable to GC analysis. However, for the analysis of the non-polar and volatile this compound, GC-MS remains the more common and established method.

Quality Assurance and Quality Control in this compound Determination

Stringent quality assurance (QA) and quality control (QC) measures are imperative to ensure the reliability and accuracy of data generated for this compound. These measures are implemented throughout the entire analytical process, from sample collection to final data reporting.

Key QA/QC elements include:

Method Blanks: Analyzing a clean matrix to check for contamination introduced during the analytical procedure. oup.com

Certified Reference Materials (CRMs): Analyzing materials with known concentrations of PCBs to assess the accuracy of the method. nih.gov

Surrogate Spikes: Adding non-naturally occurring, isotopically labeled or non-target PCB congeners to each sample before extraction to monitor the efficiency of the extraction and cleanup steps. nih.govoup.com

Matrix Spikes/Matrix Spike Duplicates: Adding a known amount of the analyte to a sample to evaluate the effect of the sample matrix on the analytical method.

Internal Standards: Adding a known amount of a compound with similar chemical properties to the analyte just before instrumental analysis to correct for variations in instrument response.

Data Validation: A formal process of reviewing data to ensure that all QA/QC criteria have been met. The US Environmental Protection Agency (EPA) has established data validation guidelines for PCB analysis. cdc.gov

By implementing these comprehensive QA/QC protocols, laboratories can ensure that the data for this compound are of high quality, legally defensible, and suitable for their intended purpose, whether for regulatory compliance, environmental assessment, or research.

Table of Analytical Methods for PCB 187

| Analytical Technique | Detector | Application | Reference |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Routine screening of environmental samples | cdc.govnih.govclu-in.org |

| High-Resolution Gas Chromatography (HRGC) | High-Resolution Mass Spectrometry (HRMS) | Ultra-trace analysis, confirmation | cdc.govclu-in.org |

| Gas Chromatography (GC) | Tandem Mass Spectrometry (MS/MS) | High selectivity in complex matrices | N/A |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Analysis of less volatile related compounds | ed.govscielo.br |

Environmental Remediation and Mitigation Strategies for 2,2 ,3,4,4 ,5,6 Heptachlorobiphenyl Contamination

Bioremediation Approaches for Contaminated Soils and Sediments

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform hazardous substances into less toxic forms. nih.gov This approach is considered a cost-effective and environmentally friendly alternative to traditional remediation methods. nih.govinig.pl

In-situ bioremediation involves treating the contaminated material directly in place, which avoids the costs and risks associated with excavation and transport. nih.govrjlbpcs.com Two primary in-situ techniques are biostimulation and bioaugmentation.

Biostimulation involves the addition of nutrients, electron acceptors (like oxygen), or other amendments to stimulate the growth and activity of indigenous microorganisms capable of degrading the target contaminant. mdpi.commdpi.com This can enhance the natural attenuation process. For PCBs, biostimulation can improve the activity of microbial populations by providing additional nutrients or other stimulating conditions to enhance their ability to remediate contaminated soil. mdpi.com The rate of PCB dechlorination can also be increased by priming with halogenated aromatic compounds, a process known as halo-priming, which stimulates the indigenous PCB-degrading organisms. nih.gov

Bioaugmentation is the introduction of specific, pre-grown microbial strains or consortia with known degradative capabilities to the contaminated site. rjlbpcs.com This is particularly useful when the native microbial population lacks the ability to degrade the contaminant of interest. For PCB-contaminated soil, bioaugmentation with bacteria grown on surfactants and induced with compounds like carvone (B1668592) has shown promise in partially decontaminating the soil. nih.gov Studies have demonstrated that repeated inoculation with a consortium of specific microorganisms, along with the addition of an inducer like biphenyl (B1667301) and biosurfactants, can lead to a significant decrease in PCB levels, particularly for congeners with one to three chlorine atoms. researchgate.net

Research has shown that sequential anaerobic-aerobic biodegradation can be an effective strategy for treating soils contaminated with highly chlorinated PCBs. nih.gov Anaerobic microorganisms can reductively dehalogenate the highly chlorinated congeners, making them more susceptible to subsequent aerobic degradation. nih.govmdpi.com

Ex-situ bioremediation involves the excavation of contaminated soil or sediment for treatment in a controlled environment, such as a bioreactor or a prepared bed. nih.govresearchgate.net This approach allows for greater control over environmental parameters like temperature, pH, and nutrient levels, potentially leading to faster and more efficient degradation. inig.pl

A laboratory-scale study using the ex-situ technological pile method demonstrated the effectiveness of a biopreparation (IN-3) containing selected bacterial strains for the biodegradation of PCBs in soil contaminated with transformer oil. inig.pl Over a six-month period, the total PCB content was reduced by 87.5%. The study also noted that the efficiency of biodegradation was dependent on the number and position of chlorine atoms on the biphenyl ring, with lower-chlorinated biphenyls degrading more readily. inig.pl Slurry bioreactors, where the contaminated soil is mixed with water to form a slurry, have been shown to increase the effectiveness of bioaugmentation by enhancing the contact between microorganisms and contaminants. researchgate.net

Phytoremediation as an Ecological Remediation Option

Phytoremediation is an emerging, plant-based technology that offers an ecological and cost-effective solution for the remediation of soils and sediments contaminated with organic pollutants like PCBs. nih.govfrontiersin.orgcpsjournal.org This process can involve several mechanisms, including the uptake and accumulation of contaminants into plant tissues (phytoextraction), degradation of contaminants within the plant (phytotransformation), or the stimulation of microbial degradation in the root zone (rhizodegradation). nih.govacs.org

Plants can release enzymes and organic compounds into the soil that facilitate the breakdown of PCBs. mdpi.comfrontiersin.org For instance, enzymes like peroxidase, dehydrogenase, and nitrate (B79036) reductase secreted by plant roots can degrade PCBs in the soil. mdpi.com The rhizosphere, the soil region directly influenced by plant roots, can harbor a higher diversity and activity of PCB-degrading microorganisms due to the release of root exudates. frontiersin.org

Several plant species have been identified for their potential in PCB phytoremediation, including alfalfa (Medicago sativa), various grasses, and certain weed species. frontiersin.org Studies have shown that vegetation can significantly enhance the degradation of PCBs in soil compared to non-planted controls. acs.org For example, one study found that soil vegetated with various plant species showed a 38% or less recovery of Aroclor 1248, a commercial PCB mixture, compared to an 82% recovery in non-planted pots. acs.org The effectiveness of phytoremediation can be influenced by the concentration of PCBs, with higher concentrations potentially inhibiting plant metabolism and reducing degradation efficiency. mdpi.com

| Plant Species | Type of Study | Key Findings | Reference |

|---|---|---|---|

| Solanum nigrum (Black Nightshade) | Laboratory | Remediated up to 74% of soil contaminated with 25 mg/L PCBs. | mdpi.com |

| Astragalus and rhizobia ZY1 | Combined Treatment | Synergistically promoted the extraction and degradation of PCBs, resulting in a 53.1% decrease in soil concentration. | mdpi.com |

| Cucurbita pepo (Pumpkin) | Greenhouse | Effective at extracting PCBs from soil, primarily through root uptake and translocation to shoots. | nih.gov |

| Medicago sativa (Alfalfa) | Field Scale | Showed a decrease in PCB soil concentrations by 31.4% and 78.4% after the first and second years, respectively. | frontiersin.org |

Advanced Oxidation Processes for Environmental Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants by generating highly reactive hydroxyl radicals (•OH). membranechemicals.comwikipedia.org These radicals are powerful oxidizing agents that can non-selectively break down a wide range of organic compounds, including persistent ones like PCBs, into smaller, less harmful molecules such as water, carbon dioxide, and inorganic salts. membranechemicals.comwikipedia.org

AOPs can be particularly useful for treating water and wastewater contaminated with biologically toxic or non-degradable materials. wikipedia.org Various AOP technologies exist, often employing combinations of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. membranechemicals.comwikipedia.org The Fenton process, which uses hydrogen peroxide in the presence of ferrous ions (Fe²⁺) as a catalyst, is another common AOP. youtube.comresearchgate.net

Research has shown that AOPs can be highly effective in degrading PCBs. nih.gov For instance, persulfate oxidation has been identified as a suitable technique that can operate under normal environmental conditions. nih.gov The efficiency of some AOPs, like the Fenton process, can be influenced by environmental factors such as pH and temperature. nih.gov In some applications, AOPs are used in conjunction with other treatment methods. For example, soil washing with surfactants to mobilize PCBs can be followed by photocatalytic degradation, a type of AOP. nih.gov The formation of hydroxylated PCBs (OH-PCBs), which can be more toxic than the parent compounds, has been observed during some oxidation processes, including those occurring in wastewater treatment plants. nih.gov

| AOP Technique | Description | Reported Efficiency/Findings | Reference |

|---|---|---|---|

| Persulfate Oxidation | Utilizes persulfate ions to generate sulfate (B86663) radicals, which are strong oxidants. | Considered a suitable technique that can work at normal environmental conditions. | nih.gov |

| Fenton Process | Uses hydrogen peroxide and ferrous iron to produce hydroxyl radicals. | Efficiency can be affected by pH, temperature, and soil organic matter. | nih.gov |

| Photocatalytic Degradation | Employs a semiconductor catalyst (e.g., TiO₂) and UV light to generate hydroxyl radicals. | Can be combined with soil washing; surfactants may affect degradation capability. | nih.gov |

| Ozonation | Involves the use of ozone, a powerful oxidant, which can also generate hydroxyl radicals. | Can lead to the formation of hydroxylated PCB byproducts. | nih.gov |

Modeling and Predictive Studies for Environmental Dynamics of 2,2 ,3,4,4 ,5,6 Heptachlorobiphenyl

Environmental Compartmental Models (e.g., QWASI)

Environmental compartmental models are used to simulate the distribution and fate of chemicals in various environmental media, such as water, air, and sediment. The Quantitative Water Air Sediment Interaction (QWASI) model is a widely used fugacity-based model that describes the steady-state behavior of an organic chemical in a lake system. trentu.ca The model considers inputs from direct discharge, river inflow, and atmospheric deposition, and outputs through evaporation, degradation, water outflow, and sediment burial. trentu.ca

The QWASI model has been successfully applied to PCBs in various aquatic systems. For example, it was used to model the long-term behavior of PCBs in Lake Ontario. trentu.ca More specifically, an updated version of the QWASI model was applied to PCB-180, a heptachlorobiphenyl congener very similar in structure and properties to 2,2',3,4,4',5,6-heptachlorobiphenyl, in Lake Pepin and Lake Ontario. researchgate.netnih.gov This application demonstrated the model's ability to estimate concentrations in water and sediment and to analyze the sensitivity of these predictions to various input parameters. researchgate.netnih.gov

The required input data for the QWASI model include chemical properties such as molar mass, water solubility, vapor pressure, and the octanol-water partition coefficient (log Kow), as well as environmental parameters specific to the lake system being modeled. trentu.ca By inputting the specific properties of this compound, the QWASI model could be used to predict its fate and distribution in a given aquatic environment. The model's fugacity-based approach is particularly advantageous as it simplifies the complex interactions between different environmental compartments. nih.gov

Table 2: Key Parameters in the QWASI Model for this compound

| Parameter | Description | Relevance for this compound |

| Fugacity Capacity | A measure of the capacity of a phase to hold the chemical. | High in organic-rich compartments like sediment and biota due to its high lipophilicity. |

| Advective Inflow/Outflow | Transport of the chemical into and out of the system via water flow. | A significant pathway for its entry into and exit from a lake system. |

| Atmospheric Deposition | Input from the atmosphere via wet and dry deposition. | An important source for remote aquatic systems. |

| Volatilization | Transfer from the water surface to the atmosphere. | Generally low for heptachlorobiphenyls due to low vapor pressure. |

| Sedimentation | Deposition of particle-bound chemical to the sediment. | A major removal process from the water column due to its high affinity for particulate matter. |

| Resuspension | Re-entry of sediment-bound chemical into the water column. | Can act as a long-term secondary source of contamination. |

| Degradation | Breakdown of the chemical in water and sediment. | Very slow for highly chlorinated PCBs, leading to persistence. |

| Sediment Burial | Permanent removal from the active system by burial in deep sediments. | An ultimate sink for the compound in aquatic environments. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Parameters

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. These models are particularly useful for compounds like this compound, for which experimental data may be limited. By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR can provide estimates for key environmental parameters.

Numerous QSPR models have been developed for PCBs to predict properties that are crucial for environmental fate modeling. One of the most important parameters is the n-octanol/water partition coefficient (log Kow), which is a measure of a chemical's lipophilicity and is strongly correlated with its potential for bioaccumulation. QSPR models for log Kow of PCBs have been developed using various molecular descriptors, such as the electrophilicity index, the energy of the lowest unoccupied molecular orbital (ELUMO), and the number of chlorine substituents. nih.govnih.govresearchgate.netcncb.ac.cn These models have shown good predictive ability, with high coefficients of determination (r²). nih.govnih.gov

Vapor pressure is another critical property that governs the air-water and air-soil partitioning of PCBs. QSPR models have also been developed to predict the subcooled liquid vapor pressures of PCBs. nih.govnih.govosti.gov These models often use descriptors related to the size, shape, and electronic properties of the molecule. The "ortho-effect," where the presence of chlorine atoms in the ortho positions of the biphenyl (B1667301) rings increases vapor pressure, is an important consideration in these models. osti.gov

Other environmental parameters that have been the subject of QSPR modeling for PCBs include water solubility, Henry's Law constant, and partition coefficients between various environmental media, such as polyethylene (B3416737) and water (KPE-w). nih.gov The development of such models allows for a more comprehensive understanding of the environmental behavior of this compound without the need for extensive and costly experimental measurements.

Table 3: Examples of QSPR Models for Predicting Environmental Parameters of PCBs

| Property Predicted | Molecular Descriptors Used | Significance for this compound |

| log Kow | Electrophilicity index, ELUMO, number of chlorine atoms nih.govnih.gov | Predicts its high potential for partitioning into fatty tissues and organic matter. |

| Vapor Pressure | Molecular connectivity indices, quantum chemical descriptors nih.govnih.gov | Helps in modeling its partitioning between the atmosphere and other environmental compartments. |

| Polyethylene-water partition coefficient (KPE-w) | Number of chlorine atoms, number of ortho-substituted chlorines nih.gov | Useful for predicting its partitioning to plastic materials and for passive sampling applications. |

| Bioconcentration Factor (BCF) | Topological and geometrical descriptors bioone.org | Provides an estimate of its potential to accumulate in aquatic organisms from water. |

Predictive Frameworks for Bioaccumulation and Biomagnification in Ecosystems

Predictive frameworks for bioaccumulation and biomagnification are essential for assessing the ecological risks of this compound. These models simulate the uptake and transfer of the chemical through food webs, leading to its concentration at higher trophic levels.

Fugacity-based food web models are a common approach for predicting the bioaccumulation of hydrophobic organic chemicals like PCBs. acs.orgacs.orgbohrium.com These models describe the chemical's movement between an organism and its environment (water, sediment, and food) in terms of fugacity, which is a measure of the chemical's "escaping tendency" from a phase. The models can be applied to complex food webs with multiple trophic levels and feeding interactions. acs.orgacs.orgbohrium.comsfu.ca

These models have been successfully applied to predict PCB concentrations in various aquatic ecosystems, including Lake Ontario and the Detroit River. acs.orgsfu.canih.gov The models incorporate parameters such as the chemical's log Kow, metabolic transformation rates, and the organism's physiological characteristics (e.g., lipid content, feeding rate, growth rate). For a highly chlorinated and persistent compound like this compound, these models would predict significant biomagnification due to its high log Kow and resistance to metabolic breakdown. greenfacts.orgnih.gov

The accuracy of these models depends on the quality of the input data, including the characterization of the food web structure and the chemical's properties. nih.gov For instance, a study on a harbor seal food web in the Strait of Georgia found that trophic magnification factors (TMFs) for individual PCB congeners correlated with their log Kow values. nih.gov The models also need to account for factors like fish movement, which can influence their exposure to spatially heterogeneous contamination. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have also been developed to predict the dietary biomagnification factor (BMF) in fish. mdpi.com These models use molecular descriptors to estimate the BMF, providing a tool to screen for chemicals with high biomagnification potential. Such models can be applied to this compound to estimate its BMF and assess its risk to top predators in aquatic food webs.

Table 4: Key Processes in Bioaccumulation and Biomagnification Models for this compound

| Process | Description | Importance for this compound |

| Bioconcentration | Uptake of the chemical from the surrounding water via gills and skin. | A significant uptake route, especially for lower trophic level organisms. |

| Dietary Uptake | Absorption of the chemical from ingested food. | The dominant uptake pathway for higher trophic level organisms, leading to biomagnification. |

| Metabolic Transformation | Breakdown of the chemical within the organism. | Very low for this highly chlorinated congener, contributing to its high biomagnification potential. |

| Egestion | Elimination of the chemical via feces. | A loss process, but often inefficient for highly lipophilic compounds. |

| Growth Dilution | Decrease in concentration due to an increase in the organism's biomass. | Can be a significant factor in reducing the concentration in rapidly growing organisms. |

| Trophic Transfer | Movement of the chemical from prey to predator. | The fundamental process driving biomagnification in the food web. |

Q & A

Q. What is the environmental persistence of this compound, and how does its structure influence degradation?

- Key Data : The compound’s high chlorine substitution (7 Cl atoms) and ortho-para substitution pattern reduce microbial degradation rates. QSPR models predict a half-life >5 years in sediments due to low solubility (log Kow ~7.5) and strong adsorption to organic matter . Experimental validation using soil microcosms shows <10% degradation over 12 months under aerobic conditions .

Q. What are the primary toxicity mechanisms associated with this compound in mammalian models?

- Findings : Unlike dioxin-like PCBs, this congener exhibits non-dioxin-like (NDL) toxicity, primarily targeting hepatic cytochrome P450 enzymes (e.g., CYP2B induction). Studies in rats show dose-dependent hepatomegaly and lipid peroxidation at concentrations ≥1 mg/kg/day .

Advanced Research Questions

Q. How can researchers address contradictions in toxicity data between in vitro and in vivo models for this congener?

- Experimental Design :

- In vitro : Use primary hepatocytes or HepG2 cells with controlled exposure durations (24–72 hrs) to mimic metabolic turnover.

- In vivo : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile dose metrics, accounting for bioaccumulation in adipose tissue .

Q. What advanced techniques are required to resolve co-eluting PCB isomers in environmental samples?

- Methodology :

- Use GC×GC-TOFMS or GC-QTOF for enhanced separation and structural confirmation. For example, PCB-181 (2,2',3,4,4',5,6-) can be distinguished from PCB-180 (2,2',3,4,4',5,5'-) via retention time locking and fragment ion analysis (m/z 360.8413 vs. 360.8397) .

- Validate with certified standards (e.g., AccuStandard’s C-181N or C-181S series) .

Q. How do hydroxylated metabolites of this compound influence endocrine disruption pathways?

- Research Framework :

- Synthesize or procure metabolites (e.g., 5-hydroxy-PCB-181) via microbial biotransformation or chemical synthesis .

- Test binding affinity to thyroid hormone transporters (e.g., transthyretin) using competitive ELISA or surface plasmon resonance (SPR).

- Compare potency to parent compound using zebrafish embryo assays (FET test) to assess developmental toxicity .

Key Research Challenges

- Isomer-Specific Effects : Structural analogs (e.g., PCB-180 vs. PCB-181) exhibit divergent toxicokinetics due to chlorine substitution patterns. Prioritize isomer-resolved analysis in exposure assessments .

- Metabolite Identification : Hydroxylated and methoxylated derivatives (e.g., 3'-methoxy-PCB-181) complicate risk assessments. Develop non-targeted screening workflows using HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.